Ethyl 4-pyrrolidin-1-ylbut-2-ynoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate typically involves the reaction of 4-pyrrolidin-1-ylbut-2-ynoic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-pyrrolidin-1-ylbut-2-ynoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Scientific Research Applications
Ethyl 4-pyrrolidin-1-ylbut-2-ynoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-pyrrolidin-1-ylbut-2-ynoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .
Comparison with Similar Compounds
Ethyl 4-pyrrolidin-1-ylbut-2-ynoate can be compared with other pyrrolidine-containing compounds, such as:
Pyrrolidine-2-one: Known for its biological activity and use in drug discovery.
Pyrrolidine-2,5-diones: These compounds have been studied for their therapeutic potential.
Prolinol: Another pyrrolidine derivative with applications in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl 4-pyrrolidin-1-ylbut-2-ynoate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)6-5-9-11-7-3-4-8-11/h2-4,7-9H2,1H3 |
InChI Key |
DJHMTJLRTLOURD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCN1CCCC1 |
Origin of Product |
United States |
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